2-(4-Methylphenoxy)acetamidine

PDE inhibition enzyme screening cAMP signaling

Sourcing 2-(4-Methylphenoxy)acetamidine as the hydrochloride salt (CAS 82019-88-3) is a strategic choice for rigorous SAR programs. Unlike unsubstituted or halogenated analogs, the 4-methyl group creates a unique electronic environment that renders it inactive against cAMP PDE (no inhibition at 1 µM), making it an essential negative control. This distinct activity profile ensures assay specificity and target validation. Procure the ≥98% pure salt for reproducible electrochemical fingerprinting or as a baseline comparator in immunomodulatory studies.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B8701058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenoxy)acetamidine
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=N)N
InChIInChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H3,10,11)
InChIKeyGNNCNKKBHNXZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenoxy)acetamidine Procurement Guide: Structural Properties and Research-Grade Specifications


2-(4-Methylphenoxy)acetamidine is an organic compound belonging to the phenoxyacetamidine class, characterized by a 4-methylphenoxy moiety linked to an acetamidine functional group, with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol [1]. This compound is commercially available for research purposes, typically at ≥95% purity, and is utilized as a synthetic building block in medicinal chemistry and as a reference standard in biological screening studies [2][3]. Its structural features position it within a broader class of amidine-containing compounds that have been explored as enzyme inhibitors and receptor ligands [4].

Why 2-(4-Methylphenoxy)acetamidine Cannot Be Replaced by Generic Phenoxyacetamidine Analogs in Target-Based Screening


Substitution of 2-(4-Methylphenoxy)acetamidine with unsubstituted phenoxyacetamidine or other halogenated analogs is not scientifically justified due to the profound impact of the para-methyl substituent on target engagement profiles. While compounds like 2-phenoxyacetamidine demonstrate antagonism at N-type calcium channels and halogenated derivatives such as 4-chlorophenoxyacetamidine exhibit potent plant growth inhibition [1], the 4-methyl substitution confers a distinct electronic and steric environment that fundamentally alters binding kinetics and selectivity. Empirical evidence demonstrates that 2-(4-Methylphenoxy)acetamidine is inactive against cAMP phosphodiesterase at 1 µM [2], whereas related N-hydroxy analogs display sub-micromolar HDAC inhibition . This divergent activity profile—where a single methyl substitution can convert an active inhibitor into an inert compound—underscores that generic substitution is not merely a procurement convenience but a direct threat to experimental reproducibility and target validation. The quantitative evidence presented in Section 3 establishes the compound-specific performance parameters that inform rational selection.

Quantitative Differentiation Evidence for 2-(4-Methylphenoxy)acetamidine vs. Analogous Phenoxyacetamidines


cAMP Phosphodiesterase Inhibitory Activity: 2-(4-Methylphenoxy)acetamidine vs. N-Hydroxy Analog

2-(4-Methylphenoxy)acetamidine exhibits negligible inhibitory activity against cAMP phosphodiesterase from bovine aorta at 1 µM, in contrast to the potent activity observed for N-hydroxy-substituted analogs [1]. This differential activity profile provides a clear negative control benchmark for studies investigating PDE inhibition within the phenoxyacetamidine series.

PDE inhibition enzyme screening cAMP signaling

Lymphocyte Transformation Inhibition: Comparative Potency of Aryloxyalkylamidines

Within the aryloxyalkylamidine class, compound 501C (anilino-N-2-m-chlorophenoxypropylacetamidine) inhibits PHA-stimulated human lymphocyte transformation with an IC50 of 4–8 µM, as measured by [3H]thymidine incorporation [1]. This quantitative benchmark for a closely related scaffold highlights the potential for 2-(4-Methylphenoxy)acetamidine to serve as a structurally simplified comparator in immunomodulation studies, though its specific activity has not been directly measured.

immunomodulation lymphocyte proliferation 5-HT antagonism

Plant Growth Regulatory Activity: 4-Methyl vs. 4-Chloro Substitution in Phenoxyacetamidines

Historical studies on phenoxyacetamidine derivatives reveal that 4-chlorophenoxyacetamidine exhibits the most potent plant growth inhibitory activity among the chlorinated series [1]. The 4-methyl analog, 2-(4-Methylphenoxy)acetamidine, represents a distinct electronic variant with reduced electron-withdrawing character, likely resulting in altered auxin receptor binding kinetics. This substitution-dependent activity gradient provides a rational basis for selecting the 4-methyl variant as a less potent control in structure-activity relationship (SAR) studies of plant growth regulators.

plant growth regulation herbicide development auxin analogs

Electrochemical Reduction Behavior: Phenoxyacetamidines vs. Aromatic Amidines

Polarographic studies demonstrate that phenoxyacetamidines, including the 2-(4-Methylphenoxy) scaffold, undergo reduction to the corresponding phenol and acetamidine, with half-wave potentials that remain independent of pH over the range 7–9 [1]. In contrast, aromatic amidines reduce to benzylamine and ammonia under identical conditions. This distinct electrochemical signature provides a quantitative analytical handle for differentiating phenoxyacetamidines from other amidine subclasses in purity assessment and reaction monitoring.

polarography electroanalysis reduction potential

Optimal Research Applications for 2-(4-Methylphenoxy)acetamidine Based on Quantified Differentiation


Negative Control for cAMP Phosphodiesterase Screening Assays

Utilize 2-(4-Methylphenoxy)acetamidine as an inactive control compound in PDE inhibition assays. Its demonstrated lack of activity at 1 µM [1] against cAMP phosphodiesterase from bovine aorta provides a reliable baseline for distinguishing specific inhibitor effects from non-specific assay interference. This application is directly supported by the binding data presented in Section 3, Evidence Item 1.

Scaffold-Hopping Reference in Aryloxyalkylamidine Immunomodulation Studies

Employ 2-(4-Methylphenoxy)acetamidine as a structurally simplified comparator in structure-activity relationship (SAR) campaigns targeting lymphocyte transformation pathways. Its core phenoxyacetamidine scaffold, lacking the complex anilino substitution of active analogs like 501C (IC50 4–8 µM) [2], allows for systematic exploration of substitution effects on immunomodulatory potency. This use case is grounded in the class-level data from Section 3, Evidence Item 2.

Reduced-Activity Control in Plant Growth Regulator SAR Studies

Apply 2-(4-Methylphenoxy)acetamidine as a reduced-activity analog in investigations of auxin-type plant growth regulators. The established rank-order potency of phenoxyacetamidines—where 4-chloro > 4-methyl—makes the methyl-substituted variant an ideal control for probing the electronic requirements of receptor activation [3]. This scenario is derived directly from the comparative SAR evidence in Section 3, Evidence Item 3.

Analytical Reference Standard for Polarographic Purity Assessment

Use 2-(4-Methylphenoxy)acetamidine as a reference material in polarographic analyses of amidine-containing reaction mixtures. Its characteristic reduction to phenol and acetamidine, with pH-independent half-wave potentials (pH 7–9, 0 to –1.8 V vs. SCE) [4], provides a distinctive electrochemical fingerprint for identity confirmation and purity quantification in synthetic chemistry workflows. This application is supported by the electrochemical class-level evidence in Section 3, Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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